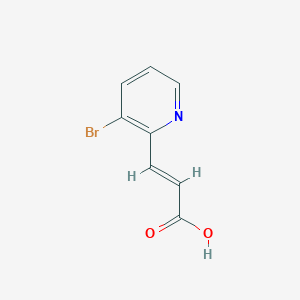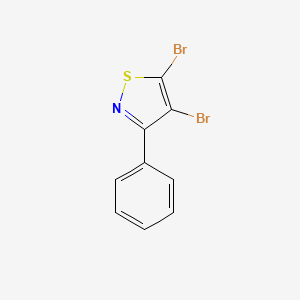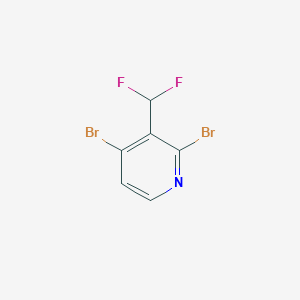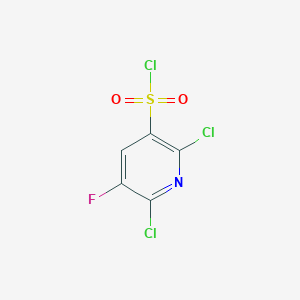![molecular formula C14H14N4 B13484450 N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13484450.png)
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of 5-amino-3-methylpyrazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- N-benzyl-3-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- N-benzyl-3-methyl-1H-pyrazolo[4,3-b]pyridin-5-amine
Uniqueness
N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at the nitrogen atom and the methyl group at the third position of the pyrazole ring contribute to its unique reactivity and bioactivity .
Propriétés
Formule moléculaire |
C14H14N4 |
|---|---|
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
N-benzyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C14H14N4/c1-10-13-7-12(9-16-14(13)18-17-10)15-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,17,18) |
Clé InChI |
DHQPLHXPCLSMNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C=NC2=NN1)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Aminopentyl)oxy]-2-methoxyethane](/img/structure/B13484370.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13484378.png)

![N-[3-(azetidin-3-yl)phenyl]acetamide, trifluoroacetic acid](/img/structure/B13484390.png)



![4,7-Diazaspiro[2.6]nonane dihydrochloride](/img/structure/B13484415.png)




![Ethyl 1-(iodomethyl)-3-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484444.png)

